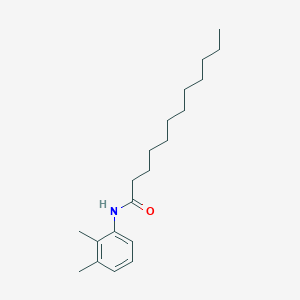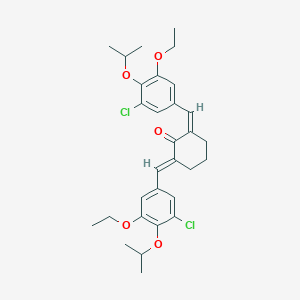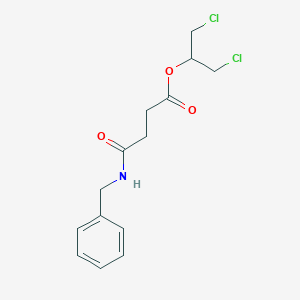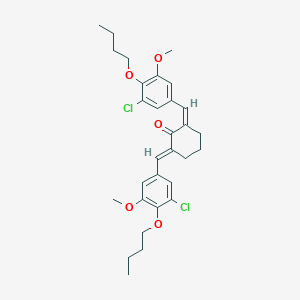![molecular formula C17H14BrClN2O3 B445045 4-BROMO-1-{5-[(2-CHLOROPHENOXY)METHYL]FURAN-2-CARBONYL}-3,5-DIMETHYL-1H-PYRAZOLE](/img/structure/B445045.png)
4-BROMO-1-{5-[(2-CHLOROPHENOXY)METHYL]FURAN-2-CARBONYL}-3,5-DIMETHYL-1H-PYRAZOLE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-BROMO-1-{5-[(2-CHLOROPHENOXY)METHYL]FURAN-2-CARBONYL}-3,5-DIMETHYL-1H-PYRAZOLE is a complex organic compound with a unique structure that combines several functional groups
Méthodes De Préparation
The synthesis of 4-BROMO-1-{5-[(2-CHLOROPHENOXY)METHYL]FURAN-2-CARBONYL}-3,5-DIMETHYL-1H-PYRAZOLE involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the use of palladium catalysts and boron reagents under mild conditions . The specific synthetic route and reaction conditions for this compound would involve the preparation of intermediate compounds, followed by their coupling and subsequent functionalization to achieve the desired product.
Analyse Des Réactions Chimiques
4-BROMO-1-{5-[(2-CHLOROPHENOXY)METHYL]FURAN-2-CARBONYL}-3,5-DIMETHYL-1H-PYRAZOLE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the bromine or chlorine atoms.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for forming carbon-carbon bonds in the synthesis of this compound.
Applications De Recherche Scientifique
4-BROMO-1-{5-[(2-CHLOROPHENOXY)METHYL]FURAN-2-CARBONYL}-3,5-DIMETHYL-1H-PYRAZOLE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.
Mécanisme D'action
The mechanism of action of 4-BROMO-1-{5-[(2-CHLOROPHENOXY)METHYL]FURAN-2-CARBONYL}-3,5-DIMETHYL-1H-PYRAZOLE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
4-BROMO-1-{5-[(2-CHLOROPHENOXY)METHYL]FURAN-2-CARBONYL}-3,5-DIMETHYL-1H-PYRAZOLE can be compared with other similar compounds, such as:
4-(2-Bromo-4-chlorophenoxy)butanoic acid: This compound has a similar phenoxy structure but differs in its functional groups and overall reactivity.
(2-{[(4-Bromo-2-fluorobenzyl)amino]carbonyl}-5-chlorophenoxy)acetic acid: This compound shares the bromo and chlorophenoxy groups but has different substituents and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H14BrClN2O3 |
|---|---|
Poids moléculaire |
409.7g/mol |
Nom IUPAC |
(4-bromo-3,5-dimethylpyrazol-1-yl)-[5-[(2-chlorophenoxy)methyl]furan-2-yl]methanone |
InChI |
InChI=1S/C17H14BrClN2O3/c1-10-16(18)11(2)21(20-10)17(22)15-8-7-12(24-15)9-23-14-6-4-3-5-13(14)19/h3-8H,9H2,1-2H3 |
Clé InChI |
MASQUEATIMOKCV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl)C)Br |
SMILES canonique |
CC1=C(C(=NN1C(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-tert-butyl-4-[(2,5-dichlorophenoxy)methyl]benzamide](/img/structure/B444963.png)
METHANONE](/img/structure/B444970.png)



![N,N-dibenzyl-4-[(2,4-dichlorophenoxy)methyl]benzamide](/img/structure/B444974.png)
![4-[(4-tert-butylphenoxy)methyl]-N,N-dicyclohexylbenzamide](/img/structure/B444975.png)

![N,N-dibenzyl-3-[(2-bromophenoxy)methyl]benzamide](/img/structure/B444978.png)
![2-Bromophenyl 4-[(2,5-dichlorophenoxy)methyl]benzoate](/img/structure/B444979.png)
![N,N-dicyclohexyl-3-[(2,5-dichlorophenoxy)methyl]benzamide](/img/structure/B444980.png)
![Methyl 3-{[3-(2,6-dichlorophenyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B444981.png)
![3-(4-tert-butylphenyl)-N-[3-({[3-(4-tert-butylphenyl)acryloyl]amino}methyl)benzyl]acrylamide](/img/structure/B444983.png)
![N~1~-[6-({4-[(diisopropylamino)carbonyl]benzoyl}amino)hexyl]-N~4~,N~4~-diisopropylterephthalamide](/img/structure/B444984.png)
